molecular formula C16H18N2O B14407726 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine CAS No. 87903-19-3

5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine

Cat. No.: B14407726
CAS No.: 87903-19-3
M. Wt: 254.33 g/mol
InChI Key: IAJNURBLKMNCPE-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is a heterocyclic compound that features both an oxazolidine and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine typically involves the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one with a suitable phenyl-substituted dihydropyridine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by nucleophilic attack on the dihydropyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and dihydropyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, while the dihydropyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,3-oxazolidin-2-one: A simpler oxazolidine derivative with similar reactivity.

    2-Phenyl-2,5-dihydropyridine: A dihydropyridine derivative without the oxazolidine ring.

Uniqueness

5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is unique due to the combination of the oxazolidine and dihydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Properties

CAS No.

87903-19-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4,4-dimethyl-2-(2-phenyl-2H-pyridin-5-ylidene)-1,3-oxazolidine

InChI

InChI=1S/C16H18N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10,14,18H,11H2,1-2H3

InChI Key

IAJNURBLKMNCPE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=C2C=CC(N=C2)C3=CC=CC=C3)N1)C

Origin of Product

United States

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